molecular formula C10H8FNO B11914052 6-Fluoro-7-methylquinolin-2(1H)-one

6-Fluoro-7-methylquinolin-2(1H)-one

Cat. No.: B11914052
M. Wt: 177.17 g/mol
InChI Key: HGGICSVZCOUEES-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroaniline and 2-methylquinoline.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    6-Fluoroquinoline: A similar compound with a fluorine atom at the 6-position.

    7-Methylquinoline: A compound with a methyl group at the 7-position.

Uniqueness

6-Fluoro-7-methylquinolin-2(1H)-one is unique due to the presence of both a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity as a therapeutic agent.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8FNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13)

InChI Key

HGGICSVZCOUEES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C=C1F

Origin of Product

United States

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